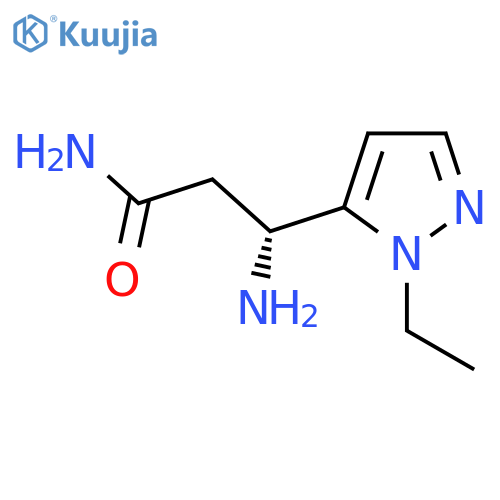Cas no 1604458-91-4 ((3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide)

1604458-91-4 structure
商品名:(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 化学的及び物理的性質
名前と識別子
-
- EN300-1286414
- 1604458-91-4
- (3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide
-
- インチ: 1S/C8H14N4O/c1-2-12-7(3-4-11-12)6(9)5-8(10)13/h3-4,6H,2,5,9H2,1H3,(H2,10,13)/t6-/m1/s1
- InChIKey: VXDOCLRXCZKVNZ-ZCFIWIBFSA-N
- ほほえんだ: O=C(C[C@H](C1=CC=NN1CC)N)N
計算された属性
- せいみつぶんしりょう: 182.11676108g/mol
- どういたいしつりょう: 182.11676108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 86.9Ų
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1286414-50mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 50mg |
$888.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-1000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 1000mg |
$1057.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-500mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 500mg |
$1014.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-10000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 10000mg |
$4545.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-100mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 100mg |
$930.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-250mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 250mg |
$972.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-1.0g |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1286414-2500mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 2500mg |
$2071.0 | 2023-10-01 | ||
| Enamine | EN300-1286414-5000mg |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide |
1604458-91-4 | 5000mg |
$3065.0 | 2023-10-01 |
(3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
1604458-91-4 ((3R)-3-amino-3-(1-ethyl-1H-pyrazol-5-yl)propanamide) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2039-76-1(3-Acetylphenanthrene)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
